Butene, chlorohexafluoro-

Description

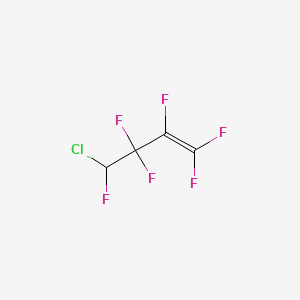

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (E) (CAS 7736-43-8) is a halogenated alkene with the molecular formula C₄HClF₆ and a molecular weight of 198.494 g/mol . Its structure features a double bond in the trans (E) configuration, with a chlorine atom at the 2-position and six fluorine atoms distributed at the 1,1,1 and 4,4,4 positions (Figure 1). Key physicochemical properties include:

- XLogP3: 2.7 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 0 Ų (non-polar due to fluorination)

- Hydrogen Bond Donors/Acceptors: 0/0 .

Properties

CAS No. |

89911-23-9 |

|---|---|

Molecular Formula |

C4HClF6 |

Molecular Weight |

198.49 g/mol |

IUPAC Name |

4-chloro-1,1,2,3,3,4-hexafluorobut-1-ene |

InChI |

InChI=1S/C4HClF6/c5-3(9)4(10,11)1(6)2(7)8/h3H |

InChI Key |

FLWOHKATSIAAKC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=C(F)F)F)(F)F)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the fluorination of hexachlorobutadiene using HF, where SbCl₅ facilitates chloride-fluoride exchange. Subsequent chlorination introduces the chlorine substituent at the 2-position of the butene backbone. The reaction is typically conducted at temperatures between 80°C and 120°C under pressurized conditions to enhance reagent solubility. A critical challenge lies in controlling regioselectivity, as competing side reactions often yield 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene as the primary byproduct.

Yield and Byproduct Analysis

Reported yields for chlorohexafluorobutene in this method range from 5% to 10%, with the majority of the product mixture comprising dichlorohexafluorobutene isomers. The low yield is attributed to the steric hindrance imposed by the hexafluoro backbone and the thermodynamic stability of dichloro derivatives. Industrial applications of this route are further complicated by the need to separate and dispose of SbCl₅ residues, which pose environmental and operational hazards.

Catalytic Hydrogenation of Hexafluoro-2-Butyne

An alternative approach involves the hydrogenation of hexafluoro-2-butyne (CF₃C≡CCF₃) to produce chlorohexafluorobutene. US Patent 8,143,462 details a continuous-flow process using palladium-based catalysts to achieve selective hydrogenation.

Process Optimization

The reaction employs a fixed-bed reactor loaded with palladium on carbon (Pd/C) or palladium oxide (PdO) catalysts. Hydrogen gas is introduced at a flow rate calibrated to maintain a contact time of 15–30 seconds, ensuring partial hydrogenation of the triple bond to a cis- or trans-alkene. Temperatures between 30°C and 50°C prevent over-hydrogenation to fully saturated derivatives. For instance, Example 8 of the patent reports a product mixture containing 72% cis-1,1,1,4,4,4-hexafluoro-2-butene and 9.3% trans-isomer, alongside minor quantities of hexafluorobutane and unreacted butyne.

Catalytic Efficiency and Selectivity

The choice of catalyst significantly impacts selectivity. Palladium-based systems favor cis-alkene formation due to steric interactions during hydrogen adsorption, while nickel catalysts exhibit lower activity and higher propensity for over-reduction. Table 1 summarizes key parameters and outcomes from representative hydrogenation trials.

Table 1: Catalytic Hydrogenation of Hexafluoro-2-Butyne

| Catalyst | Temperature (°C) | Contact Time (s) | cis-Butene Yield (%) | trans-Butene Yield (%) |

|---|---|---|---|---|

| Pd/C | 35 | 15 | 72.0 | 9.3 |

| PdO | 40 | 20 | 68.5 | 8.8 |

| Ni/Al₂O₃ | 50 | 30 | 45.2 | 5.1 |

Thermal Cracking of Trifluorochloroethylene

A third method, disclosed in CN Patent 104,496,748A , involves the pyrolysis of trifluorochloroethylene (CF₂=CFCl) to generate chlorohexafluorobutene via a cycloaddition-elimination pathway.

Pyrolysis Conditions and Mechanism

Trifluorochloroethylene is preheated to 160–250°C before undergoing thermal decomposition at 350–500°C in a tubular reactor. The process induces [2+2] cycloaddition, forming 1,2-dichloro-trans-1,1,2,2,3,4-hexafluorocyclobutane as an intermediate, which subsequently undergoes ring-opening elimination to yield 3,4-dichlorohexafluoro-1-butene. Further chlorination and purification steps isolate the target compound.

Yield Enhancement and Byproduct Recycling

Initial yields from this method are modest (21%), but recycling unreacted cyclobutane derivatives through the preheating stage improves overall efficiency to 34%. The process avoids hazardous fluorinating agents, making it environmentally favorable. However, the high energy demands of pyrolysis and the need for precise temperature control limit its scalability.

Comparative Analysis of Preparation Methods

Each synthetic route presents distinct advantages and challenges:

Halogenation of Hexachlorobutadiene :

- Pros : Utilizes readily available starting materials.

- Cons : Low yields, hazardous catalyst residues, and poor regioselectivity.

Catalytic Hydrogenation :

- Pros : High selectivity, continuous operation feasibility.

- Cons : Requires expensive palladium catalysts and stringent flow control.

Thermal Cracking :

- Pros : Avoids toxic reagents; amenable to byproduct recycling.

- Cons : Energy-intensive; moderate yields.

Chemical Reactions Analysis

Types of Reactions

Butene, chlorohexafluoro- undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.

Hydrogenation: The addition of hydrogen to the double bond converts the alkene into an alkane.

Hydration: The addition of water in the presence of a catalyst forms alcohols.

Common Reagents and Conditions

Halogenation: Reagents like bromine and chlorine are used under aprotic solvent conditions to form dihalides.

Hydrogenation: Requires a catalyst such as palladium or platinum and is typically conducted at elevated temperatures.

Hydration: Involves the use of steam and a catalyst, often at temperatures around 300°C.

Major Products Formed

Dihalides: Formed from halogenation reactions.

Alkanes: Resulting from hydrogenation.

Alcohols: Produced through hydration reactions.

Scientific Research Applications

The search results provide information on the synthesis, preparation, and applications of chlorohexafluoro-butenes, particularly concerning their use as intermediates in the production of other chemicals and in agrochemical applications .

Please note: There is a lack of specific, detailed case studies and comprehensive data tables in the provided search results regarding the applications of "Butene, chlorohexafluoro-." The following information is based on the available data.

Isomers

- The reaction of hexachlorobutadiene and anhydrous hydrogen fluoride produces intermediate E-2,3-dichloro hexafluoro-2-butene and Z-2,3-dichloro hexafluoro-2-butene .

Intermediate in Chemical Synthesis

- Hexachlorobutadiene Production: 3,4-dichloro hexafluoro-1-butylene is mainly used as an intermediate in the preparation of hexachlorobutadiene .

- Fluoroelastomers and Resins: Hexachlorobutadiene is used in the synthesis of fluorine-containing polymer compounds, such as poly-hexachlorobutadiene. It can also be used with other monomers to synthesize fluoroelastomers and resins with excellent electrical properties .

- Etching Gas: Hexachlorobutadiene is used as a plasma medium etching gas for semiconductor product processing .

Agrochemicals

- Pesticide Synthesis: 2,3-dichlorohexafluoro-2-butene can be employed as a starting material for the synthesis of agrochemicals, such as pesticides .

Environmental Considerations

- Global Warming Potential: Hexachlorobutadiene has a short lifespan in the atmosphere (<1 day), and its global warming potential (GWP) value is negligible compared to conventional etch gases .

- Ozone Layer Impact: Hexachlorobutadiene does not contain chloride and is inert to the Earth's atmosphere's ozonosphere .

Challenges and Future Directions

- Structure-Based Definitions: The existence of numerous highly fluorinated complex structures makes a structure-based definition difficult for polyfluoroalkyl substances (PFAS) .

- Alternative Etching Gas: Hexachlorobutadiene is an environmentally protective and efficient dry etching gas with good market development prospects .

Mechanism of Action

The mechanism of action of butene, chlorohexafluoro- involves its interaction with molecular targets through addition reactions. The compound’s double bond allows it to react with electrophiles, forming cyclic intermediates such as halonium ions . These intermediates can then undergo nucleophilic attack, leading to the formation of various products. The unique electron distribution in the molecule, influenced by the presence of chlorine and fluorine atoms, plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related halogenated alkenes, focusing on molecular attributes, thermodynamic properties, and applications.

Table 1: Comparative Analysis of Halogenated Alkenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |

|---|---|---|---|---|---|

| 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (E) | 7736-43-8 | C₄HClF₆ | 198.49 | Cl, 6F | Refrigerant candidate; high fluorination |

| trans-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(E)) | - | C₃HClF₄ | 148.48 | Cl, 4F | Low-GWP refrigerant; shorter carbon chain |

| 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) | 754-12-1* | C₄H₂F₆ | 164.05 | 6F, no Cl | Commercial refrigerant (GWP <1) |

| 2-Chloro-1,1,1,4-tetrafluoro-2-butene | 1587-26-4 | C₄H₂ClF₄ | 178.50 | Cl, 4F | Intermediate; reduced fluorination |

| Hexachlorobutadiene | 87-68-3 | C₄Cl₆ | 260.76 | 6Cl | Industrial solvent; high toxicity |

*CAS for HFO-1336yf sourced from external references.

Key Differences and Implications

Substituent Effects: Fluorine vs. Chlorine: The high fluorination in 2-chlorohexafluorobutene enhances chemical stability and reduces flammability compared to chlorinated analogues like hexachlorobutadiene . Chain Length: Compared to HCFO-1224yd(E) (C₃), the longer carbon chain in 2-chlorohexafluorobutene (C₄) may increase boiling point and viscosity, impacting refrigerant performance .

Thermodynamic Properties :

Molecular simulations predict that 2-chlorohexafluorobutene exhibits lower vapor pressures than HFO-1336yf due to higher molecular weight and polarity, making it less volatile .

Environmental Impact :

- GWP : While HFO-1336yf has a GWP <1, the chlorine in 2-chlorohexafluorobutene may elevate its GWP, though precise data are unavailable .

- Toxicity : Hexachlorobutadiene (C₄Cl₆) is highly toxic and regulated, whereas fluorinated analogues are generally safer but require further ecotoxicological studies .

Isomerism and Reactivity

- For example, ozonolysis would yield different carbonyl products compared to positional isomers .

- Geometric Isomerism : The (E)-configuration of 2-chlorohexafluorobutene reduces steric hindrance compared to (Z)-isomers, enhancing thermodynamic stability .

Q & A

Basic: What are the recommended synthetic pathways for chlorohexafluorobutene, and how are purity and yield assessed methodologically?

Chlorohexafluorobutene is typically synthesized via gas-phase fluorination of chlorinated butene precursors using catalysts like cobalt trifluoride (CoF₃) or halogen exchange reactions under controlled temperatures (150–300°C). Purity assessment requires gas chromatography-mass spectrometry (GC-MS) to detect trace impurities (e.g., unreacted precursors or fluorinated byproducts) . Yield optimization involves monitoring reaction kinetics via in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and adjust stoichiometric ratios .

Basic: What spectroscopic techniques are most effective for structural elucidation of chlorohexafluorobutene?

Electron ionization mass spectrometry (EI-MS) is critical for fragmentation pattern analysis, particularly for distinguishing isomers (e.g., 1-chloro vs. 2-chloro derivatives) based on unique ion clusters . Nuclear magnetic resonance (¹⁹F NMR) resolves fluorine environments, with chemical shifts between -60 to -80 ppm indicating CF₃ and CF₂ groups. Complementary X-ray crystallography is limited due to the compound’s volatility but can validate stereochemistry in stabilized derivatives .

Advanced: How can computational models (e.g., QSPR) predict the thermodynamic properties of chlorohexafluorobutene when experimental data are scarce?

Quantitative Structure-Property Relationship (QSPR) models leverage quantum chemical descriptors (e.g., dipole moments, HOMO-LUMO gaps) to estimate boiling points, vapor pressures, and Gibbs free energy. For chlorohexafluorobutene, hybrid DFT calculations (B3LYP/6-311+G*) paired with statistical thermodynamics can predict vapor-liquid equilibrium data, validated against sparse experimental datasets from NIST . Uncertainties arise from neglecting intermolecular halogen bonding, necessitating iterative refinement .

Advanced: What experimental strategies resolve contradictions in reported reaction kinetics for chlorohexafluorobutene’s decomposition?

Conflicting kinetic data (e.g., activation energies varying by >20 kJ/mol) require multi-method validation:

- Isothermal tubular reactor studies with online GC-MS to isolate temperature-dependent pathways.

- Ab initio transition-state modeling to identify competing mechanisms (e.g., radical vs. ionic intermediates).

- Cross-referencing with analogous compounds (e.g., hexafluoropropene) to benchmark rate constants .

Basic: What safety protocols are critical for handling chlorohexafluorobutene in laboratory settings?

- Engineering controls : Use inert-atmosphere gloveboxes to prevent hydrolysis (moisture-sensitive) and fume hoods with HEPA filters to capture volatile emissions.

- PPE : Chemically resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges.

- Emergency procedures : Immediate ethanol rinsing for skin contact to neutralize acidic degradation products (e.g., HF) .

Advanced: How can researchers design studies to evaluate chlorohexafluorobutene’s environmental persistence and degradation pathways?

- Aqueous photolysis experiments : Simulate UV exposure in photoreactors (λ = 254–365 nm) with GC-ECD detection of chlorofluorocarboxylic acid byproducts.

- Soil microcosm studies : Track anaerobic degradation using ¹⁴C-labeled chlorohexafluorobutene and radiometric assays to quantify mineralization rates.

- Tropospheric lifetime estimation : Combine laser-induced fluorescence (LIF) for OH radical reaction rate measurement with 3D atmospheric modeling .

Basic: What are the established applications of chlorohexafluorobutene in polymer chemistry, and how are copolymer ratios optimized?

Chlorohexafluorobutene acts as a fluorinated comonomer in elastomers to enhance thermal stability. Copolymerization with ethylene is optimized via:

- High-pressure autoclave reactors (200–300 bar) with peroxide initiators.

- DSC/TGA analysis to correlate fluorine content with glass transition temperatures (Tg) and decomposition thresholds.

- Solubility parameter matching (Hansen parameters) to prevent phase separation .

Advanced: What methodologies address discrepancies in toxicity profiles reported for chlorohexafluorobutene?

- In vitro assays : Use human hepatocyte cultures to assess metabolic activation (e.g., CYP450-mediated bioactivation).

- Comparative toxicogenomics : Cross-reference transcriptomic data from EPA’s ToxCast with structural analogs (e.g., chlorotrifluoroethylene) to identify conserved pathways.

- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile NOAEL/LOAEL variations across species .

Basic: How is chlorohexafluorobutene characterized in gas-phase reactions, and what analytical pitfalls exist?

- Pulsed-laser photolysis coupled with time-resolved IR spectroscopy tracks transient intermediates (e.g., chlorofluorocarbenes).

- Pitfalls : Misassignment of absorption bands due to overlapping CF₃ and CCl stretches; calibration with deuterated analogs (e.g., C₄F₆D) improves accuracy .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions for novel chlorohexafluorobutene derivatives?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.